イブプロフェンナトリウム

概要

説明

Ibuprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation. It is a sodium salt form of ibuprofen, which enhances its solubility and absorption rate compared to standard ibuprofen . This compound is commonly used to treat conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .

科学的研究の応用

Ibuprofen sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.

Biology: Studied for its effects on cellular processes and inflammation.

Medicine: Used in the development of new formulations and drug delivery systems.

Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.

作用機序

Target of Action

Ibuprofen sodium primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the synthesis of prostaglandins, which play a significant role in inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Mode of Action

Ibuprofen sodium acts as a non-selective, reversible inhibitor of the COX enzymes . By inhibiting these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen sodium involves the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen disrupts the conversion of arachidonic acid to PGH2, and subsequently, the production of various prostaglandins . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of ibuprofen sodium involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the R-enantiomer of ibuprofen undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase . .

Result of Action

The molecular and cellular effects of ibuprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved by inhibiting the production of prostaglandins, which are involved in these physiological responses . Additionally, ibuprofen has been reported to modulate leucocyte activity, reduce cytokine production, inhibit free radicals, and affect signaling transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen sodium. For instance, the presence of heavy metals and other pollutants can affect the degradation and effectiveness of ibuprofen . Furthermore, pH and temperature are environmental factors that can influence the rate of ibuprofen degradation . .

生化学分析

Biochemical Properties

Ibuprofen sodium plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, ibuprofen sodium reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain . Additionally, ibuprofen sodium interacts with various proteins and biomolecules, including albumin, which it binds to for transport in the bloodstream .

Cellular Effects

Ibuprofen sodium affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, ibuprofen sodium inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, ibuprofen sodium affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function .

Molecular Mechanism

The molecular mechanism of ibuprofen sodium involves the non-selective inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins involved in inflammation and pain . Ibuprofen sodium binds to the active site of COX enzymes, blocking the access of arachidonic acid and thereby reducing prostaglandin synthesis . Additionally, ibuprofen sodium may exert its effects through cyclooxygenase-independent mechanisms, such as the activation of heat shock proteins and modulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibuprofen sodium change over time. The stability and degradation of ibuprofen sodium can influence its long-term effects on cellular function . Studies have shown that ibuprofen sodium remains stable under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to ibuprofen sodium in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of ibuprofen sodium vary with different dosages in animal models. At therapeutic doses, ibuprofen sodium effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen sodium can cause toxic effects, including gastrointestinal ulceration, renal toxicity, and hepatotoxicity . Studies have also shown that the pharmacokinetics and pharmacodynamics of ibuprofen sodium can differ based on the age, sex, and species of the animal model .

Metabolic Pathways

Ibuprofen sodium is primarily metabolized in the liver through oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The primary metabolites of ibuprofen sodium include hydroxylated and carboxylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways play a crucial role in the elimination of ibuprofen sodium from the body and can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Ibuprofen sodium is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, for transport in the bloodstream . The increased solubility of ibuprofen sodium enhances its absorption and distribution to target tissues . Additionally, ibuprofen sodium can cross cellular membranes and accumulate in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of ibuprofen sodium can influence its activity and function. Studies have shown that ibuprofen sodium can induce the nuclear translocation of heat shock proteins, such as Hsc70, in response to stress . This translocation may play a role in the anti-inflammatory and cytoprotective effects of ibuprofen sodium. Additionally, ibuprofen sodium can localize to mitochondria, where it modulates mitochondrial function and influences cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen sodium typically involves the following steps:

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-isobutylacetophenone.

Hydrolysis and Oxidation: The 4-isobutylacetophenone undergoes hydrolysis and oxidation to form 4-isobutylphenylacetic acid.

Cyclization and Hydrolysis: The 4-isobutylphenylacetic acid is then cyclized and hydrolyzed to form ibuprofen.

Formation of Sodium Salt: Finally, ibuprofen is reacted with sodium hydroxide to form ibuprofen sodium.

Industrial Production Methods

In industrial settings, continuous-flow synthesis is often employed to produce ibuprofen sodium efficiently. This method involves the use of continuous reactors, which allow for the precise control of reaction conditions and the production of large quantities of the compound .

化学反応の分析

Types of Reactions

Ibuprofen sodium undergoes several types of chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Salt Formation: Reaction with bases to form salts.

Halogenation: Reaction with halogens to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts under reflux conditions.

Salt Formation: Involves the use of bases such as sodium hydroxide or potassium hydroxide.

Halogenation: Involves the use of halogens such as chlorine or bromine under controlled conditions.

Major Products Formed

Esterification: Forms esters of ibuprofen.

Salt Formation: Forms various salts of ibuprofen.

Halogenation: Forms halogenated derivatives of ibuprofen.

類似化合物との比較

Ibuprofen sodium is often compared with other NSAIDs, such as:

Uniqueness

The primary advantage of ibuprofen sodium over other NSAIDs is its increased solubility and faster absorption, which leads to quicker onset of action . This makes it particularly useful for acute pain relief .

生物活性

Ibuprofen sodium, a salt form of ibuprofen, is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into its biological activity, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Overview of Ibuprofen Sodium

Ibuprofen sodium is often used in clinical settings due to its improved solubility and faster absorption compared to standard ibuprofen formulations. It is primarily indicated for the relief of pain, inflammation, and fever.

Pharmacological Mechanism

Ibuprofen exerts its biological effects primarily through the inhibition of cyclooxygenases (COX-1 and COX-2), which are enzymes responsible for the synthesis of prostaglandins—mediators of inflammation and pain. Additionally, ibuprofen sodium has been shown to interact with various transporters, influencing drug absorption and efficacy:

- Transporter Interactions : Ibuprofen is a substrate for several transporters such as SLC22A6 and SLC22A8. In vitro studies indicate that it can inhibit transporters like SLC22A6 (hOAT1) and SLC22A8 (hOAT3), which may affect drug-drug interactions in vivo .

Pharmacokinetics

Ibuprofen sodium demonstrates a superior pharmacokinetic profile compared to conventional ibuprofen:

- Absorption Rate : Clinical studies have shown that ibuprofen sodium is absorbed faster than standard ibuprofen formulations. For instance, one study reported that the time to maximum plasma concentration (T_max) for ibuprofen sodium was significantly shorter (82 minutes faster) compared to ibuprofen tablets .

Table 1: Pharmacokinetic Comparison

| Formulation | T_max (minutes) | C_max (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|

| Ibuprofen Sodium | 30 | 125.2 | Equivalent |

| Standard Ibuprofen | 112 | 100.0 | Equivalent |

Clinical Efficacy

Research indicates that ibuprofen sodium provides faster onset of analgesia compared to traditional formulations. A multicenter trial involving postoperative dental pain patients demonstrated that:

- Pain Relief : Patients receiving ibuprofen sodium experienced significant pain relief within 5 minutes, while those on standard ibuprofen took approximately 15 minutes .

Case Study: Syndrome of Inappropriate Diuresis

A notable case involved a young woman who developed a syndrome of inappropriate diuresis (SIAD) after ingesting a high dose of ibuprofen (8 g). The case highlights the potential for adverse effects associated with excessive use of NSAIDs like ibuprofen sodium, emphasizing the need for careful monitoring in clinical practice .

Safety Profile

Both ibuprofen sodium and traditional formulations are generally well tolerated. Adverse effects are typically mild but can include gastrointestinal disturbances or renal impairment, particularly in susceptible populations.

Table 2: Adverse Effects Reported

| Adverse Effect | Incidence (%) |

|---|---|

| Gastrointestinal Issues | 10 |

| Renal Impairment | 5 |

| Allergic Reactions | <1 |

特性

CAS番号 |

31121-93-4 |

|---|---|

分子式 |

C13H18NaO2 |

分子量 |

229.27 g/mol |

IUPAC名 |

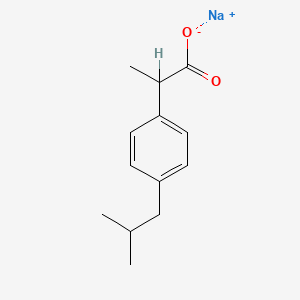

sodium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |

InChIキー |

VYBJYTLOZWAVMJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |

Key on ui other cas no. |

31121-93-4 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

関連するCAS |

15687-27-1 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。